molecular formula C18H23N3O4 B2423235 methyl 4-((6-methoxy-1H-indole-2-carboxamido)methyl)piperidine-1-carboxylate CAS No. 1798028-22-4

methyl 4-((6-methoxy-1H-indole-2-carboxamido)methyl)piperidine-1-carboxylate

Cat. No. B2423235
CAS RN: 1798028-22-4
M. Wt: 345.399
InChI Key: NGLKPLUAQFNMQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-methoxy-2-indolecarboxylate, a compound with a similar structure, is a white to beige powder . It has a molecular formula of C11H11NO3 and a molecular weight of 205.21 g/mol .


Synthesis Analysis

While specific synthesis methods for your compound are not available, similar compounds like methyl indole-6-carboxylate have been used as reactants for the preparation of various compounds, including tryptophan dioxygenase inhibitors and potential anticancer immunomodulators .


Molecular Structure Analysis

The molecular structure of a compound is determined by its molecular formula and the arrangement of its atoms. For example, the molecular structure of methyl 6-methoxy-2-indolecarboxylate can be represented by the SMILES string COC(=O)C1=CC2=CC=C(OC)C=C2N1 .


Physical And Chemical Properties Analysis

Methyl 6-methoxy-2-indolecarboxylate, a compound with a similar structure, has a melting point of 117°C to 119°C . It is a white to beige powder .

Scientific Research Applications

Synthesis of Indole Derivatives

Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology . The compound could potentially be used in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids .

Treatment of Various Disorders

Indole derivatives have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body . Given its indole structure, this compound could potentially have similar applications.

Antiviral Applications

Indole derivatives have shown antiviral activity. For example, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A . The compound might have similar antiviral properties.

Anti-inflammatory Applications

Indole derivatives have been found to possess anti-inflammatory properties . Given its indole structure, this compound could potentially be used in the development of new anti-inflammatory drugs.

Anticancer Applications

Indole derivatives have been used in the development of anticancer drugs . This compound, with its indole structure, could potentially be used in cancer treatment research.

Antibacterial Applications

The compound has been identified as a potential antibacterial agent . It could be used in the development of new antibacterial drugs.

Inhibitor of Hepatitis C Virus NS5B Polymerase

The compound has been identified as a potential inhibitor of hepatitis C virus NS5B polymerase . This suggests a potential application in the treatment of hepatitis C.

CB2 Cannabinoid Receptor Ligands

The compound has been identified as a potential CB2 cannabinoid receptor ligand . This suggests potential applications in the field of neuroscience and pain management.

Safety and Hazards

Methyl 6-methoxy-2-indolecarboxylate is classified as a warning hazard. It can cause skin irritation and serious eye irritation. If it comes into contact with the skin, it is recommended to wash with plenty of soap and water and to wear protective gloves, clothing, and eye/face protection .

Future Directions

The future directions of a compound refer to potential applications or areas of research. While specific future directions for your compound are not available, similar compounds like methyl indole-6-carboxylate have been used in the production of dyes by Escherichia coli expressing naphthalene dioxygenase (NDO) and toluene dioxygenase (TDO) .

properties

IUPAC Name

methyl 4-[[(6-methoxy-1H-indole-2-carbonyl)amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-24-14-4-3-13-9-16(20-15(13)10-14)17(22)19-11-12-5-7-21(8-6-12)18(23)25-2/h3-4,9-10,12,20H,5-8,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGLKPLUAQFNMQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3CCN(CC3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.